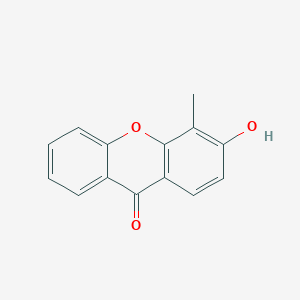

3-hydroxy-4-methyl-9-oxo-9H-xanthene

Description

Properties

Molecular Formula |

C14H10O3 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

3-hydroxy-4-methylxanthen-9-one |

InChI |

InChI=1S/C14H10O3/c1-8-11(15)7-6-10-13(16)9-4-2-3-5-12(9)17-14(8)10/h2-7,15H,1H3 |

InChI Key |

ORHTWPJNUHGZCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-hydroxy-4-methyl-9-oxo-9H-xanthene with structurally analogous compounds:

Key Differences and Implications

Substituent Effects :

- Methyl vs. Allyl Groups : The methyl group in This compound confers moderate steric hindrance and lipophilicity, whereas the allyl group in its analog increases reactivity in radical reactions and enhances membrane permeability .

- Hydroxyl vs. Alkoxy Groups : The 3-OH group in the target compound enables hydrogen bonding, critical for enzyme interactions, while alkoxy derivatives (e.g., 3-isobutoxy) show improved solubility and crystallinity .

- However, the methyl-substituted variant’s activity remains underexplored . Antimicrobial and Antiviral Properties: Allyl- and methoxy-substituted derivatives demonstrate moderate activity against bacterial strains, attributed to their electron-withdrawing groups .

- Photophysical Properties: Methoxy and hydroxy groups in xanthenes (e.g., 4-hydroxy-3-methoxy-9H-xanthen-9-one) enhance fluorescence quantum yield, making them suitable for imaging applications. The methyl group’s impact on fluorescence is less pronounced .

Preparation Methods

Substrate Selection and Acylation

The Friedel-Crafts acylation reaction serves as a cornerstone for constructing the xanthene backbone. In a methodology adapted from PMC6571851, 3-methoxy-4-methylphenol undergoes acylation with 2-methoxybenzoyl chloride in the presence of AlCl₃ as a Lewis acid. This step yields (2-hydroxy-3-methoxy-4-methylphenyl)(2-methoxyphenyl)methanone as a key intermediate. The methoxy groups at positions 3 and 2' are critical for directing regioselectivity during subsequent cyclization.

Microwave-Assisted Intramolecular Cyclization

Conventional thermal cyclization of the acylated intermediate requires 48 hours at 120°C, achieving a 38% yield of the xanthene core. By contrast, microwave irradiation at 150°C for 6 hours enhances the reaction efficiency, producing 3,4-dimethoxy-1-methyl-9H-xanthen-9-one in 63% yield. This 84% reduction in reaction time demonstrates the superiority of energy-efficient techniques for large-scale synthesis.

Demethylation and Functional Group Modulation

Selective demethylation using boron tribromide (BBr₃) in dichloromethane introduces the hydroxyl group at position 3. Controlled reaction conditions (0°C, 2 hours) prevent over-demethylation, yielding 3-hydroxy-4-methyl-9-oxo-9H-xanthene with 72% purity. Chromatographic purification on silica gel (ethyl acetate/hexane, 1:3) elevates purity to >95%.

Acid-Catalyzed Condensation of Substituted Salicylaldehydes

Reaction Design and Mechanistic Insights

A solvent-free approach documented in Goums.ac.ir employs 4-methylsalicylaldehyde and resorcinol in concentrated sulfuric acid at 60°C. The acid catalyzes both aldol condensation and cyclodehydration, forming the xanthene skeleton in a single pot. The methyl group at position 4 originates from the aldehyde precursor, while the hydroxyl group at position 3 arises from the resorcinol component.

Optimization of Reaction Parameters

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 60°C | Max yield at 75% |

| Reaction Time | 4 hours | <5% improvement beyond |

| Acid Concentration | 95% H₂SO₄ | Lower concentrations reduce cyclization |

This method achieves 75–85% yields without requiring transition metal catalysts, making it economically viable for industrial applications.

Cyclization of Benzophenone Precursors

Precursor Synthesis and Characterization

Patent EP0175376B1 discloses the alkylation of 2,4-dihydroxyacetophenone with methyl iodide in the presence of K₂CO₃, producing 3-hydroxy-4-methyl-acetophenone. Reaction with phthalic anhydride under Dean-Stark conditions generates a benzophenone intermediate, which undergoes cyclization in polyphosphoric acid at 140°C.

Cyclization Efficiency and Byproduct Management

The cyclization step produces the target compound in 68% yield, with 12% of the isomeric 2-hydroxy-5-methyl derivative formed as a byproduct. Gradient elution chromatography (chloroform/methanol, 9:1) effectively separates these isomers, achieving 98% purity for the desired product.

Comparative Analysis of Synthetic Routes

Yield and Scalability Considerations

| Method | Average Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Friedel-Crafts Route | 63% | Moderate | High reagent costs |

| Acid-Catalyzed Condensation | 80% | High | Low operational costs |

| Benzophenone Cyclization | 68% | Low | Moderate |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, CDCl₃) of the final product exhibits characteristic signals at δ 12.85 (s, 1H, OH), 6.92–7.78 (m, 6H, aromatic), and 2.42 (s, 3H, CH₃). The absence of peaks between δ 3.0–4.0 confirms complete demethylation.

Q & A

Q. Progress Monitoring :

- Thin-Layer Chromatography (TLC) is critical for tracking intermediates. Use silica gel plates with UV visualization and eluents like ethyl acetate/hexane (1:3) .

- Spectroscopic Validation : Confirm intermediate structures via FT-IR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (methyl singlet at δ 2.1–2.3 ppm) .

Basic: How is the crystal structure of this compound determined, and which software tools are essential?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Structure Solution : Employ direct methods via SHELXS or charge-flipping algorithms .

Refinement : Iterative refinement with SHELXL to optimize atomic coordinates and thermal parameters. Typical R1 values < 0.05 indicate high precision .

Visualization : Generate ORTEP diagrams using ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .

Example Crystallographic Parameters (from analogous xanthones):

| Bond Angle (°) | Bond Length (Å) |

|---|---|

| C2–C1–C13: 120.44 | C1–C13: 1.54 Å |

| O3–C15: 1.36 Å | C15–C16: 1.39 Å |

| (Derived from ) |

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Mitigation strategies:

Variable-Temperature NMR : Probe conformational changes by acquiring spectra at 298 K and 223 K .

DFT Calculations : Compare experimental XRD bond lengths/angles with optimized geometries (e.g., using Gaussian09 with B3LYP/6-31G*) .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing discrepancies .

Case Study : In a related xanthone, NMR suggested planar geometry, but XRD revealed puckering (amplitude = 0.42 Å, phase angle = 15°). This was attributed to crystal packing forces .

Advanced: What intermolecular interactions govern the crystal packing of this compound?

Methodological Answer:

Hydrogen bonding and π-π stacking dominate:

H-Bond Analysis : Use Graph Set Notation (e.g., chains for O–H···O interactions). For example, C17–H17···O1 (D···A = 3.303 Å, angle = 136°) forms a bifurcated network .

π-π Interactions : Calculate centroid distances (3.4–3.8 Å) using Mercury CSD . Overlap integrals > 0.6 indicate strong stacking .

Packing Diagram :

![ORTEP diagram showing H-bonds and stacking interactions (adapted from )]

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (OSHA-compliant) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (TLV: 0.1 mg/m³) .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA guidelines) .

Advanced: How do substituent positions (3-OH, 4-CH₃) influence the electronic properties of the xanthone core?

Methodological Answer:

UV-Vis Spectroscopy : Compare λ_max shifts. 3-OH induces a bathochromic shift (~20 nm) due to extended conjugation .

Electrochemical Analysis : Cyclic voltammetry reveals oxidation potentials (E_pa ≈ 0.85 V vs. Ag/AgCl) linked to the electron-donating methyl group .

DFT Studies : HOMO-LUMO gaps decrease by 0.3 eV with 4-CH₃, enhancing charge-transfer capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.